molecular formula C16H11ClFN3OS2 B11190609 2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11190609
M. Wt: 379.9 g/mol
InChI Key: MKNASGPGWZJLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiadiazole ring and a fluorobenzyl thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Fluorobenzyl Thio Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the thiadiazole intermediate.

    Formation of the Benzamide Core: The final step involves the acylation of the thiadiazole derivative with 2-chlorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to the formation of amines or thiols.

    Substitution: The benzamide core and the thiadiazole ring can undergo various substitution reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can serve as a probe or a tool in studying various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and the fluorobenzyl thio group could play crucial roles in binding to the molecular targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-fluorobenzyl)-5-nitroaniline
  • 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)-5-(trifluoromethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to the presence of the thiadiazole ring, which imparts unique electronic and steric properties. This structural feature can enhance the compound’s reactivity and interaction with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H11ClFN3OS2

Molecular Weight

379.9 g/mol

IUPAC Name

2-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11ClFN3OS2/c17-12-7-3-2-6-11(12)14(22)19-15-20-21-16(24-15)23-9-10-5-1-4-8-13(10)18/h1-8H,9H2,(H,19,20,22)

InChI Key

MKNASGPGWZJLCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.